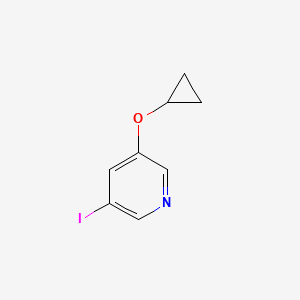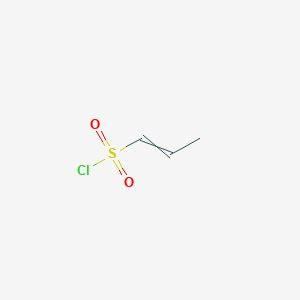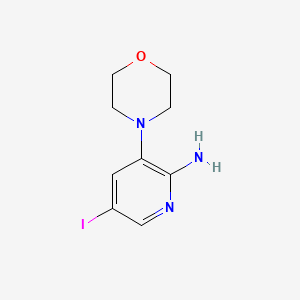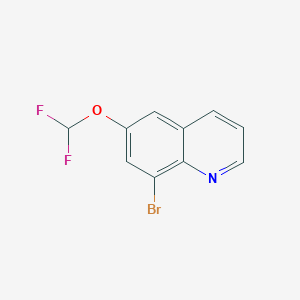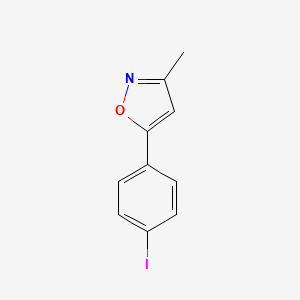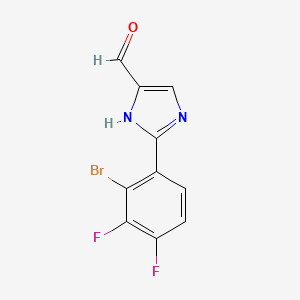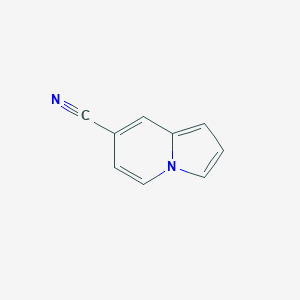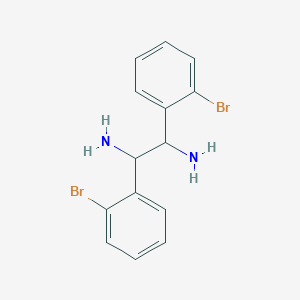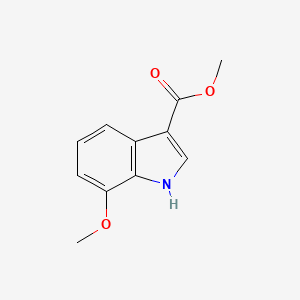![molecular formula C11H14O5 B13675239 4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13675239.png)
4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . This compound is characterized by its unique bicyclo[2.2.2]octane structure, which imparts specific chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.2]octane core.
Functionalization: The core structure is then functionalized to introduce the methoxycarbonyl and carboxylic acid groups.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, often requiring the use of catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反应分析
Types of Reactions
4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the functional groups.
Substitution: The methoxycarbonyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学研究应用
4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-Methoxycarbonylcubanecarboxylic acid: This compound has a similar methoxycarbonyl group but a different core structure.
Monomethyl Hydrogen Bicyclo[2.2.2]octane-1,4-dicarboxylate: Another compound with a bicyclo[2.2.2]octane core but different functional groups.
Uniqueness
4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid is unique due to its specific combination of functional groups and bicyclic structure.
属性
分子式 |
C11H14O5 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC 名称 |
4-methoxycarbonyl-3-oxobicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C11H14O5/c1-16-9(15)11-4-2-10(3-5-11,8(13)14)6-7(11)12/h2-6H2,1H3,(H,13,14) |
InChI 键 |
NQIRZDLSDGQKON-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C12CCC(CC1)(CC2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675161.png)

